molecular formula C7H5FN2 B12954795 3-Ethynyl-5-fluoropyridin-4-amine

3-Ethynyl-5-fluoropyridin-4-amine

Cat. No.: B12954795
M. Wt: 136.13 g/mol
InChI Key: GKQVEVCTMXSLMM-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with an ethynylating agent and a fluorinating reagent under controlled conditions .

Industrial Production Methods

Industrial production of 3-Ethynyl-5-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and fused ring systems .

Scientific Research Applications

3-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl and fluorine groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-5-fluoropyridin-2-amine
  • 3-Amino-5-fluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

3-Ethynyl-5-fluoropyridin-4-amine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

3-ethynyl-5-fluoropyridin-4-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10)

InChI Key

GKQVEVCTMXSLMM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1N)F

Origin of Product

United States

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